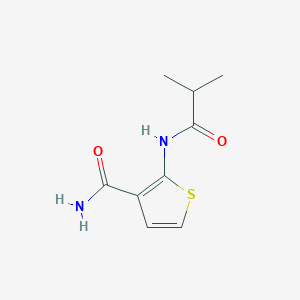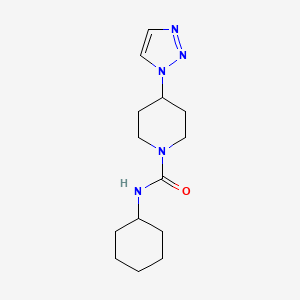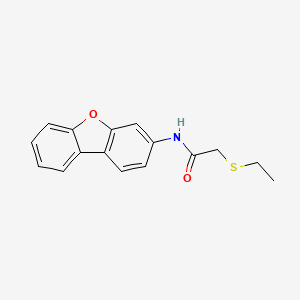
5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that incorporates both benzofuran and imidazolidine-2,4-dione moieties. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The imidazolidine-2,4-dione structure is commonly found in pharmaceutical compounds due to its stability and bioactivity .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to have a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, leading to their therapeutic effects.
Biochemical Pathways
Benzofuran derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing . This suggests that benzofuran derivatives may have favorable pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells . For example, some benzofuran derivatives have demonstrated anticancer activity against the human ovarian cancer cell line A2780 .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been shown to have robust and sustained effects in rats .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .
Subcellular Localization
Benzofuran derivatives have been shown to have a wide array of biological activities, making it a privileged structure in the field of drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of o-hydroxyacetophenones with urea derivatives under basic conditions . Another approach involves the use of dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Exhibits anticancer activity.
Uniqueness
5-(1-Benzofuran-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its combined benzofuran and imidazolidine-2,4-dione structures, which confer a broad range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-12(10(15)13-11(16)14-12)9-6-7-4-2-3-5-8(7)17-9/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZFZKBDOVMOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)



![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)
![6-chloro-N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethyl}-5-methylpyridine-3-sulfonamide](/img/structure/B2812859.png)
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![N1-[(4-tert-butylphenyl)(cyano)methyl]benzene-1,4-dicarboxamide](/img/structure/B2812862.png)
![6-[(3,4-dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)

![7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2812865.png)
![2-(benzylsulfanyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2812867.png)
![1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2812868.png)
![8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2812869.png)
